molecular formula C14H16F8N2O2 B3862297 (Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one

(Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one

Cat. No.: B3862297
M. Wt: 396.28 g/mol
InChI Key: XQSWIOCHXKZXSH-SFECMWDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one is a complex organic compound characterized by multiple fluorine atoms and a unique structural configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of the enone structure. Common synthetic routes may involve the use of organofluorine reagents and catalysts to achieve the desired configuration and functional groups.

Industrial Production Methods

Industrial production of this compound would likely require scalable and efficient methods, such as continuous flow synthesis or batch processing, to ensure high yield and purity. The use of advanced fluorination techniques and robust reaction conditions would be essential to maintain the integrity of the compound during large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The enone structure can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly those requiring multiple fluorine atoms for enhanced stability or reactivity.

Biology

In biological research, fluorinated compounds are often used as probes or imaging agents due to their unique interactions with biological systems.

Medicine

The compound’s potential medicinal applications include its use as a precursor for developing pharmaceuticals with improved metabolic stability and bioavailability.

Industry

Industrially, this compound can be utilized in the production of advanced materials, such as fluorinated polymers or coatings, which benefit from the compound’s chemical resistance and durability.

Mechanism of Action

The mechanism by which (Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one exerts its effects involves interactions at the molecular level. The fluorine atoms enhance the compound’s electronegativity, influencing its reactivity and interactions with other molecules. The enone structure allows for conjugation and resonance stabilization, which can affect the compound’s chemical behavior and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar halogen substitutions but differ in their structural configuration and reactivity.

    Fluorinated Enones: Other fluorinated enones may share some chemical properties but differ in the number and position of fluorine atoms.

Uniqueness

(Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one is unique due to its specific arrangement of fluorine atoms and the presence of both enone and amino functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F8N2O2/c1-7(5-9(25)13(19,20)11(15)16)23-3-4-24-8(2)6-10(26)14(21,22)12(17)18/h5-6,11-12,23-24H,3-4H2,1-2H3/b7-5-,8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSWIOCHXKZXSH-SFECMWDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(C(F)F)(F)F)NCCNC(=CC(=O)C(C(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)C(F)F)/NCCN/C(=C\C(=O)C(F)(F)C(F)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one
Reactant of Route 2
Reactant of Route 2
(Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one
Reactant of Route 3
(Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one
Reactant of Route 4
(Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one
Reactant of Route 5
Reactant of Route 5
(Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one
Reactant of Route 6
(Z)-1,1,2,2-tetrafluoro-5-[2-[[(Z)-5,5,6,6-tetrafluoro-4-oxohex-2-en-2-yl]amino]ethylamino]hex-4-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.